4-Guanidinobenzamide

Description

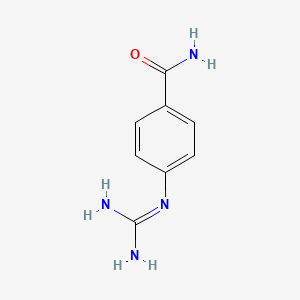

Structure

3D Structure

Properties

Molecular Formula |

C8H10N4O |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

4-(diaminomethylideneamino)benzamide |

InChI |

InChI=1S/C8H10N4O/c9-7(13)5-1-3-6(4-2-5)12-8(10)11/h1-4H,(H2,9,13)(H4,10,11,12) |

InChI Key |

KILXQBIEMYMRQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Guanidinobenzamide and Its Analogues

Classical Synthetic Routes to the 4-Guanidinobenzamide Scaffold

Classical approaches to synthesizing the this compound core structure typically involve the functionalization of a pre-existing benzamide (B126) framework or the construction of the benzamide from simpler intermediates.

Synthesis via 4-Aminobenzamide (B1265587) Precursors

A common and straightforward method for synthesizing this compound involves the reaction of 4-aminobenzamide with a suitable guanidinylating agent. This approach leverages the presence of the amino group at the para position of the benzamide scaffold for the introduction of the guanidine (B92328) moiety.

One reported method utilizes the reaction of 4-aminobenzamide with cyanamide (B42294) under acidic conditions. For instance, a procedure describes the reaction of 4-aminobenzamide with a 50% aqueous solution of cyanamide at elevated temperatures (80-100 °C) for an extended period (6-20 hours) while maintaining an acidic pH of 3-4 with concentrated hydrochloric acid or other acids like nitric acid or sulfuric acid. google.comgoogle.com After the reaction, the product can be isolated by adding sodium chloride, cooling, adjusting the pH to weakly alkaline with aqueous sodium hydroxide, filtration, and drying. google.comgoogle.com This method has been reported to yield this compound in high yields, ranging from 90.9% to 95%. google.comgoogle.com

This route is considered advantageous due to the low cost and relatively low toxicity of 4-aminobenzamide as a starting material compared to other potential precursors. google.com

An example of reported yields and conditions for this method is presented in the table below:

| Starting Material | Guanidinylating Agent | Acid Catalyst | Temperature (°C) | Time (h) | pH | Reported Yield (%) |

| 4-Aminobenzamide | 50% Aqueous Cyanamide | Concentrated HCl | 80-100 | 6-20 | 3-4 | 95 |

| 4-Aminobenzamide | 50% Aqueous Cyanamide | Nitric Acid | 100 | 12 | 3-4 | 94 |

| 4-Aminobenzamide | 50% Aqueous Cyanamide | Phosphoric Acid | 100 | 12 | 3-4 | 90.9 |

| 4-Aminobenzamide | 50% Aqueous Cyanamide | Sulfuric Acid | 100 | 12 | 3-4 | 91.9 |

Synthesis via Nitrile or Carboxylic Acid Intermediates

While direct synthesis from 4-aminobenzamide is prevalent, alternative routes may involve converting a nitrile or carboxylic acid functional group at the para position of a benzamide or a related benzene (B151609) derivative into the guanidine moiety.

One could potentially envision a route starting from 4-cyanobenzamide (B1359955), where the nitrile group is transformed into a guanidine. Although specific detailed procedures for the synthesis of this compound directly from 4-cyanobenzamide were not extensively detailed in the search results, the conversion of nitriles to guanidines is a known transformation in organic chemistry, often involving the formation of an intermediate such as an imidate followed by reaction with guanidine or a guanidine equivalent.

Another potential approach could involve starting from a 4-carboxybenzamide derivative or a related benzoic acid derivative, where the carboxylic acid group is modified or functionalized to introduce the guanidine structure. However, specific classical routes detailing the synthesis of the this compound scaffold directly from such carboxylic acid intermediates were not prominently found in the initial search results.

Related synthetic strategies in the literature involve the synthesis of other guanidine-containing compounds from carboxylic acid or ester precursors. For example, the synthesis of 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate, a related guanidine compound, was reported to involve the condensation of 3-amino-4-methyl benzoic acid ethyl ester with cyanamide followed by treatment with ammonium (B1175870) nitrate. asianpubs.org This suggests that similar strategies involving reaction with cyanamide or other guanidinylating agents could potentially be explored for carboxylic acid or ester intermediates in the context of this compound synthesis.

Advanced Synthetic Strategies for this compound Derivatization

Beyond classical solution-phase methods for the core scaffold, advanced strategies are employed for the synthesis of this compound analogues, often focusing on efficiency, parallel synthesis, and sustainability.

Catalytic Approaches in this compound Synthesis

Catalytic methods can offer advantages in terms of reaction rate, selectivity, and milder reaction conditions compared to stoichiometric reagents. While the direct catalytic synthesis of the core this compound scaffold was not a primary focus of the search results, catalytic approaches are widely used in the synthesis of guanidine derivatives and related compounds.

Catalysis can be applied in various steps, such as the formation of the guanidine functional group or the coupling of different molecular fragments to form substituted benzamide or guanidine structures. For instance, catalytic methods have been developed for the synthesis of various nitrogen-containing heterocycles and the formation of C-N bonds, which could be relevant for the synthesis of this compound analogues. mdpi.comnih.govresearchgate.net The use of catalysts, including metal catalysts and organocatalysts, is an active area of research in organic synthesis aimed at developing more efficient and environmentally friendly processes. mdpi.comnih.govmdpi.com

Research into catalytic guanidinylation reactions, which directly introduce the guanidine group, could potentially lead to more efficient routes to this compound and its analogues.

Solid-Phase Synthesis of this compound Analogues

Solid-phase synthesis (SPPS), a technique where the growing product molecule is attached to an insoluble support, is particularly useful for the parallel synthesis of libraries of analogues. While most commonly associated with peptide synthesis, the principles of solid-phase synthesis can be applied to the synthesis of other small molecules, including substituted benzamides and guanidines. chem-soc.sichapman.edunih.govmdpi.comatdbio.com

In solid-phase synthesis, the starting material or a precursor is typically anchored to a resin. Reagents are then added in solution, and excess reagents and by-products are removed by washing the resin. This iterative process allows for the sequential addition of building blocks and functional groups. chapman.eduatdbio.com For the synthesis of this compound analogues, a solid support could be functionalized with a precursor to the benzamide or guanidine part of the molecule. Various protecting groups and coupling reagents are employed to ensure efficient and selective reactions on the solid support. nih.govmdpi.com

Solid-phase synthesis can facilitate the creation of diverse libraries of this compound analogues by varying the building blocks introduced in each step. This is particularly valuable in drug discovery and optimization efforts. escholarship.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. yale.edusigmaaldrich.comresolvemass.ca Applying these principles to the synthesis of this compound and its analogues involves considering factors such as atom economy, the use of safer solvents, energy efficiency, and the reduction of waste. yale.edusigmaaldrich.comresolvemass.caacs.org

For example, the classical synthesis using 4-aminobenzamide and cyanamide in water under controlled pH conditions can be considered relatively green compared to methods requiring harsh reagents or large amounts of organic solvents. google.comgoogle.com

Efforts in green chemistry related to synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste. yale.edusigmaaldrich.comacs.org

Safer Solvents and Auxiliaries: Using environmentally benign solvents or eliminating the need for solvents altogether. yale.edusigmaaldrich.comresolvemass.ca Water, supercritical CO2, and ionic liquids are examples of greener solvent alternatives being explored in various syntheses. mdpi.comresolvemass.ca

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. yale.edusigmaaldrich.comacs.org

Catalysis: Utilizing catalytic reagents, which are often more selective and efficient than stoichiometric reagents, reducing the amount of reagents needed and the waste generated. yale.edusigmaaldrich.comacs.org

Reducing Derivatives: Minimizing or avoiding the use of protecting groups, which require additional steps and reagents for their introduction and removal, generating waste. yale.edusigmaaldrich.comacs.org

Implementing green chemistry principles in the synthesis of this compound analogues can lead to more sustainable and environmentally friendly manufacturing processes.

Functionalization and Derivatization of this compound

The presence of the benzamide and guanidine moieties in this compound provides multiple sites for chemical modification, allowing for the synthesis of derivatives with altered properties.

Modifications at the Benzamide Moiety

The benzamide portion of this compound can undergo various transformations. Modifications can be introduced to the aromatic ring or the amide group. Electrophilic aromatic substitution reactions on the phenyl ring are possible, depending on the presence of activating or deactivating groups. The amide group can be modified through reactions such as alkylation or acylation of the nitrogen atom, or modification of the carbonyl group. While specific examples of these modifications directly on this compound are not extensively detailed in the provided context, general synthetic strategies for modifying benzamide structures are well-established in organic chemistry literature. For instance, the amide nitrogen can be a nucleophilic site for alkylation or acylation reactions.

Modifications at the Guanidine Moiety

The guanidine group is a highly basic and nucleophilic functional group, offering several possibilities for derivatization. The nitrogen atoms of the guanidine can be alkylated or acylated. The guanidine moiety can also participate in reactions with electrophiles. Research on the synthesis of various guanidine compounds highlights methods for their functionalization, including guanylation of amines using different reagents. organic-chemistry.org While direct examples of modifying the guanidine in this compound are not explicitly provided, the general reactivity of the guanidine functional group suggests potential modifications such as the formation of substituted guanidines or the introduction of linkers for conjugation.

Introduction of Reporter Groups to this compound

The introduction of reporter groups, such as fluorescent tags or biotin (B1667282), to this compound allows for its detection, visualization, or immobilization, which is valuable in biological and chemical assays. Reporter groups can be attached to this compound through reactive functional groups present on either the benzamide or the guanidine moiety.

Fluorescent labeling, for example, typically involves conjugating a fluorescent dye to a target molecule. Reactive fluorescent dyes often contain functional groups like succinimidyl esters, which can react with amine groups to form stable amide linkages. uspto.gov The primary amine functionalities within the guanidine group of this compound could potentially serve as attachment points for such fluorescent labels. researchgate.netresearchgate.net

Biotinylation, the process of attaching biotin to a molecule, is another common method for introducing a reporter group. Biotinylated compounds can be detected using streptavidin conjugates. Similar to fluorescent labeling, biotinylation reagents often target amine groups. google.comebi.ac.uk The guanidine group, with its amine-like character, could be a site for biotin attachment.

Studies involving the functionalization of polymers with terminal p-guanidinobenzamide moieties demonstrate the feasibility of attaching this compound to larger structures, which can then be further modified or used as delivery vehicles. researchgate.netresearchgate.net This suggests that linkers can be introduced to this compound to facilitate conjugation with various reporter groups or biomolecules.

The specific method for introducing a reporter group would depend on the nature of the reporter molecule and the desired linkage, utilizing the reactive sites available on the this compound structure.

Molecular Interactions and Pharmacological Mechanisms of 4 Guanidinobenzamide

Enzymatic Inhibition and Activation by 4-Guanidinobenzamide

This compound and its derivatives are recognized primarily for their role as inhibitors of a specific class of enzymes known as serine proteases. The mechanism of action is rooted in the structural characteristics of the molecule, particularly the guanidinium (B1211019) group, which acts as a mimic for the side chains of arginine and lysine (B10760008). This allows the compound to interact with the active sites of proteases that preferentially cleave peptide bonds following these basic amino acids.

Serine proteases are a ubiquitous family of enzymes characterized by a highly conserved catalytic triad, including a critical serine residue in the active site. researchgate.net These enzymes are involved in a multitude of physiological processes, from digestion to blood coagulation. researchgate.net Small molecule inhibitors, such as those derived from benzamidine (B55565) and guanidinobenzamide, are crucial tools for studying these processes and represent foundational structures for therapeutic development.

Trypsin-like serine proteases are defined by their specificity for cleaving peptide chains at the carboxyl side of lysine or arginine residues. The inhibitory action of this compound against these enzymes is a direct consequence of its chemical structure. The positively charged guanidinium group of the inhibitor mimics the side chains of arginine and lysine, allowing it to fit into the S1 specificity pocket of the enzyme's active site. This pocket in trypsin-like enzymes typically contains a negatively charged aspartic acid residue at its base, which forms a salt bridge with the positively charged group of the substrate or inhibitor.

Research on the closely related compound, benzamidine, demonstrates a competitive inhibition mechanism against trypsin-like proteases. researchgate.net This indicates that the inhibitor directly competes with the natural substrate for binding to the active site. The affinity of this interaction can be potent; for instance, some protein-based trypsin inhibitors form complexes with extremely low dissociation constants (Ki). cerealsgrains.org While specific Ki values for this compound are not widely documented in the reviewed literature, the Ki for benzamidine with a trypsin-like protease from Anticarsia gemmatalis has been reported as 11.2 µM, providing a reference for the inhibitory potential of this structural class. researchgate.net

Thrombin and plasmin are two critical serine proteases involved in the tightly regulated processes of blood coagulation and fibrinolysis, respectively. Thrombin is the final enzyme in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin (B1330869) strands to form a clot. coachrom.com Conversely, plasmin is the primary enzyme of the fibrinolytic system, responsible for degrading fibrin clots to restore blood flow. nih.gov

Derivatives of this compound have been shown to inhibit both thrombin and plasmin. Early studies revealed that benzyl (B1604629) 4-guanidinobenzoate causes the inhibition of trypsin, plasmin, and thrombin through the acylation of the active site serine residue. nih.gov Another ester derivative, [4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate]methanesulfonate, was also found to inhibit trypsin, thrombin, and kallikrein, with its most potent activity directed towards trypsin. nih.gov The mechanism for these ester derivatives involves acting as a "quasi-substrate," leading to the formation of a stable acyl-enzyme complex that effectively inactivates the enzyme. nih.gov The potency of such inhibitors can vary significantly; for example, a non-competitive thrombin inhibitor isolated from Moringa oleifera seeds was reported to have an inhibition constant (Ki) of 0.435 µM. researchgate.net

The inhibitory activity of guanidinobenzamide-based structures extends to other serine proteases beyond trypsin, thrombin, and plasmin. The urokinase-type plasminogen activator (uPA) is a serine protease that plays a role in fibrinolysis and tissue remodeling and is a target for related inhibitors. nih.govresearchgate.net Cathepsin G, a serine protease found in neutrophils, is another relevant target. plos.org While direct inhibition data for this compound against these specific enzymes is limited, studies on derivatives provide insight. For instance, a synthetic peptide incorporating 4-guanidyl-L-phenylalanine, a residue structurally related to this compound, proved to be an extremely potent inhibitor of Cathepsin G, with a reported Ki value in the nanomolar range. coachrom.com This highlights the potential for the this compound scaffold to be adapted to target a wider array of serine proteases with high affinity and selectivity.

A review of the available scientific literature did not yield significant research findings concerning the interaction of this compound with non-serine protease enzymes, such as metalloproteases, cysteine proteases, or aspartic proteases. The research focus for this compound and its close analogs has been overwhelmingly directed towards its role as a serine protease inhibitor, owing to the specific molecular recognition between the guanidinium group and the S1 pocket of trypsin-like enzymes.

Kinetic studies are essential for elucidating the mechanism and potency of enzyme inhibitors. For inhibitors related to this compound, the primary mechanism involves interaction with the enzyme's active site. Guanidinobenzoate esters, for example, act as active-site-directed irreversible inhibitors or "quasi-substrates". nih.gov They undergo the initial steps of the catalytic mechanism, forming a covalent acyl-enzyme intermediate that is significantly more stable and slower to hydrolyze than the intermediate formed with a true substrate. nih.govnih.gov This effectively sequesters the enzyme in an inactive state.

For non-ester analogs like benzamidine, the inhibition is typically competitive and reversible, where the inhibitor binds to the active site but does not form a covalent bond. researchgate.net The potency of these interactions is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Ki values indicate higher potency. Although a specific Ki for this compound was not found in the reviewed literature, data for closely related compounds illustrate the range of potencies achieved by this structural class against various serine proteases.

Interactive Data Table: Inhibition Constants of this compound Analogs against Serine Proteases

| Compound | Target Enzyme | Inhibition Constant (K_i) | Inhibition Type | Source |

| Benzamidine | Trypsin-like Protease (A. gemmatalis) | 11.2 µM | Competitive | researchgate.net |

| Benzyl 4-guanidinobenzoate | Trypsin, Plasmin, Thrombin | Not specified (Acylation) | Irreversible (Acylation) | nih.gov |

| [4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate]methanesulfonate | Trypsin, Thrombin, Kallikrein | Not specified (Acylation) | Irreversible (Acylation) | nih.gov |

| Thrombin Inhibitor (M. oleifera) | Thrombin | 0.435 µM | Non-competitive | researchgate.net |

| Peptide with 4-guanidyl-L-phenylalanine | Cathepsin G | 1.6 nM | Not specified | coachrom.com |

Serine Protease Inhibition Profiles of this compound

Receptor Binding and Ligand-Target Recognition by this compound

The recognition and binding of a ligand to its molecular target are foundational to its pharmacological effect. This section reviews the available scientific literature regarding the interaction of this compound with major receptor families.

G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors that play a crucial role in cellular signaling. Upon ligand binding, GPCRs activate intracellular G-proteins, initiating a cascade of downstream effects. Extensive searches of the current scientific literature did not yield specific studies detailing the direct interaction of this compound with any G-protein coupled receptors. While the guanidinium group is a common motif in various synthetic ligands, dedicated research on this compound's activity as a GPCR ligand is not presently available.

Ion channels are pore-forming membrane proteins that regulate the flow of ions across cellular membranes, critical for processes like nerve impulse transmission and muscle contraction. The modulation of these channels by small molecules is a key mechanism for many therapeutic agents. A thorough review of existing research reveals a lack of direct evidence for this compound acting as a modulator of ion channels. There are no published studies that specifically investigate its binding to or functional alteration of any ion channel subtypes.

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small, lipophilic molecules. These receptors are involved in a wide array of physiological processes. Currently, there is no direct scientific literature available that documents this compound functioning as a ligand for any nuclear receptors. Research has not yet explored its potential to bind to the ligand-binding domains of these intracellular receptors and modulate their activity.

Protein-Protein Interaction Modulation by this compound

This compound and its derivatives are well-documented as inhibitors of a specific class of enzymes known as serine proteases. This interaction represents a key pharmacological mechanism, modulating the activity of these enzymes by interfering with their substrate binding and catalytic function. Serine proteases are characterized by a highly reactive serine residue in their active site and are involved in numerous physiological and pathological processes.

The primary mode of action for guanidinobenzamide-based inhibitors is their ability to act as substrate analogs, binding with high affinity to the enzyme's active site. The positively charged guanidinium group of this compound mimics the side chains of natural substrates like arginine and lysine, allowing it to fit into the S1 specificity pocket of trypsin-like serine proteases. This binding competitively inhibits the enzyme from processing its natural substrates.

Key research findings on the interaction of guanidinobenzamide derivatives with serine proteases are summarized below:

Urokinase-type Plasminogen Activator (uPA): Derivatives of (4-aminomethyl)phenylguanidine have been developed as highly selective, nonpeptidic inhibitors of uPA, an enzyme implicated in tumor metastasis. X-ray crystallography has revealed that the phenylguanidine moiety inserts into the S1 pocket of uPA. This binding sterically displaces the catalytic residues Ser-195 and His-57, thereby inhibiting the enzyme's activity.

Trypsin: Guanidinophenylalanine and guanidinophenylglycine derivatives have been shown to interact with trypsin and related enzymes. These compounds act as substrates and competitive inhibitors, with their affinity and susceptibility to hydrolysis being dependent on their specific stereochemistry and the presence of a β-methylene group.

Thrombin: Esters of guanidinobenzoic acid have been identified as synthetic inhibitors of thrombin, a key enzyme in the blood coagulation cascade.

| Target Enzyme | This compound Derivative | Key Findings | Reference |

|---|---|---|---|

| Urokinase-type Plasminogen Activator (uPA) | N-(1-adamantyl)-N'-(4-guanidinobenzyl)urea | Highly selective, nonpeptidic inhibitor. Phenylguanidine moiety binds to the S1 pocket, displacing catalytic residues. | |

| Trypsin | Ethyl N-benzoyl-p-guanidino-L-phenylalaninate | Acts as a substrate with a specificity constant comparable to natural substrates. | |

| Thrombin | Esters of Guanidinobenzoic Acid | Synthetic inhibitors of the enzyme. |

Nucleic Acid Interactions of this compound

While this compound itself is not extensively studied for its direct interaction with nucleic acids, dicationic and polycationic derivatives containing the guanidinium group have been shown to bind to DNA. The primary mode of this interaction is through binding to the minor groove of the DNA double helix, particularly at AT-rich sequences.

The positively charged guanidinium groups are crucial for this interaction, forming electrostatic interactions and hydrogen bonds with the negatively charged phosphate (B84403) backbone and the atoms on the floor of the minor groove. This binding can stabilize the DNA structure and interfere with the binding of DNA-processing enzymes and transcription factors, forming a potential mechanism of action for antimicrobial and antiparasitic activities.

A study on bisguanidine diphenyl compounds demonstrated a correlation between their antitrypanosomal activity and their DNA binding affinity. This suggests that their mechanism of action, at least in part, involves the formation of a DNA-drug complex.

| Derivative Class | Type of Interaction | Significance | Reference |

|---|---|---|---|

| Bisguanidine diphenyl compounds | DNA minor groove binding | Correlates with antitrypanosomal activity, suggesting a DNA-targeted mechanism. |

Cellular and Subcellular Mechanisms of this compound Action

The cellular uptake and subcellular localization of a compound are critical determinants of its biological activity. The guanidinium group, a key feature of this compound, is known to play a significant role in facilitating the translocation of molecules across cellular membranes. This property is exploited in drug delivery systems and cellular probes.

The proposed mechanisms for the cellular uptake of guanidinium-rich molecules include:

Endocytosis: This is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle. This can occur through various pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.

Direct Translocation: In some cases, guanidinium-rich compounds may directly penetrate the plasma membrane, a process that is not fully understood but is thought to involve interactions with membrane lipids and proteins.

Research has demonstrated that the guanidinylation of molecules like aminoglycosides dramatically enhances their cellular uptake. For instance, the conversion of the amine groups of neomycin B to guanidine (B92328) groups resulted in a 20-fold increase in its uptake efficiency in HeLa cells. This suggests that the guanidinium group of this compound likely contributes significantly to its ability to enter cells.

Furthermore, polymers functionalized with p-guanidinobenzamide have been used to create delivery vehicles for intracellular protein delivery. These studies highlight the importance of the guanidinobenzamide moiety in interacting with the cell surface and facilitating internalization, leading to the release of cargo into the cytosol.

| Process | Key Feature | Mechanism/Observation | Reference |

|---|---|---|---|

| Cellular Uptake | Guanidinium Group | Enhances cellular uptake, likely through endocytosis and/or direct translocation. Guanidinylation of aminoglycosides increased uptake up to 20-fold. | |

| Intracellular Delivery | p-Guanidinobenzamide Functionalization | Used on polymer scaffolds to facilitate the delivery of proteins into the cytosol of cells. |

Signal Transduction Pathway Modulation

This compound and its derivatives are recognized for their ability to interact with various components of cellular signal transduction pathways, including receptors and enzymes. The guanidinium group, being protonated at physiological pH, plays a crucial role in these molecular interactions, which often involve electrostatic attraction, hydrogen bonding, and other non-covalent forces. google.comd-nb.info

Derivatives of guanidinobenzamide have been identified as modulators of several receptor types. For instance, specific guanidinobenzamide structures are described as antagonists for the melanocortin-4 receptor (MC4R), a G-protein-coupled receptor (GPCR) involved in metabolic regulation. google.comgoogle.com.gh Other related compounds have been developed as binding partners for 5-HT₅ receptors, another class of GPCRs implicated in neuropsychiatric functions. google.com The interaction with these receptors can competitively inhibit the binding of endogenous ligands, thereby modulating downstream signaling cascades. google.comwikipedia.org Furthermore, certain N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-guanidinobenzamide derivatives have been cited in the context of activating the WNT signaling pathway, which is critical for cellular development and proliferation. google.com

In addition to receptor modulation, enzyme inhibition is another key mechanism. The binding of an inhibitor to an enzyme can prevent the normal substrate from accessing the active site, thereby blocking the catalytic reaction. wikipedia.orglibretexts.org Studies on related benzamidine compounds, which share structural similarities, have shown competitive inhibition of serine proteases like human tissue kallikrein. nih.gov This suggests that this compound could interact with the active sites of specific enzymes. Indeed, derivatives have been designed as inhibitors for targets like Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the life cycle of the malaria parasite. nih.gov

Table 1: Examples of Signal Transduction Targets Modulated by Guanidinobenzamide Derivatives

| Target Class | Specific Target | Observed Effect/Role of Derivative | Reference |

|---|---|---|---|

| G-Protein-Coupled Receptor (GPCR) | Melanocortin-4 Receptor (MC4R) | Antagonist | google.com |

| G-Protein-Coupled Receptor (GPCR) | 5-HT₅ Receptor | Binding Partner / Ligand | google.com |

| Signaling Pathway Component | WNT Signaling Pathway | Agonist | google.com |

| Enzyme (Serine Protease) | Human Tissue Kallikrein (hK1) | Competitive Inhibitor (by related benzamidines) | nih.gov |

| Enzyme (Reductase) | PfDHFR | Inhibitor | nih.gov |

Cellular Uptake and Efflux Mechanisms

The transport of this compound across cellular membranes is governed by its physicochemical properties, particularly the cationic nature of the guanidinium group. d-nb.info While direct studies on this compound are limited, research on analogous guanidinium-containing compounds provides insight into the likely mechanisms of cellular entry and exit.

Cellular Uptake The addition of a guanidinium group to molecules can enhance their cellular uptake. d-nb.info The internalization of cationic compounds is often an energy-dependent process involving endocytosis. nih.gov This process allows the cell to engulf extracellular substances, trafficking them into intracellular vesicles. nih.govnih.gov Research on various nanoparticles and peptides shows that uptake can be influenced by factors such as concentration and temperature and may proceed through mechanisms like macropinocytosis or clathrin-mediated endocytosis. frontiersin.org For guanidinium-rich structures, the initial interaction is typically with the negatively charged components of the cell membrane, followed by internalization.

Efflux Mechanisms Efflux pumps are cellular transporters that actively extrude a wide array of substances, including metabolic byproducts and xenobiotics, from the cytoplasm. wikipedia.orgfrontiersin.org This process is a critical mechanism for maintaining cellular homeostasis and can contribute to drug resistance. frontiersin.orgmdpi.com Guanidine is a known substrate for efflux pumps of the Small Multidrug Resistance (SMR) family, which helps prevent the accumulation of potentially toxic intracellular levels of the compound. mdpi.com Therefore, it is plausible that this compound could be recognized and transported by certain bacterial or eukaryotic efflux pumps. Conversely, some guanidine derivatives have been investigated as potential inhibitors of efflux pumps, such as the NorA pump in Staphylococcus aureus, suggesting a dual role where these compounds can be both substrates and modulators of efflux systems. mdpi.com

Table 2: Potential Cellular Transport Mechanisms for this compound

| Transport Type | Mechanism | Description | Relevance | Reference |

|---|---|---|---|---|

| Uptake | Endocytosis | Energy-dependent process where the cell internalizes substances by engulfing them. Cationic molecules often utilize this pathway. | The guanidinium group may facilitate uptake via interaction with the cell membrane, leading to endocytic internalization. | nih.gov |

| Efflux | SMR-type Efflux Pump | Active transport system that extrudes toxic compounds from the cell. | Guanidine is a known substrate; this compound may be actively removed from cells by these pumps to maintain homeostasis. | mdpi.com |

| Efflux Modulation | Efflux Pump Inhibition | The compound binds to and inhibits the function of an efflux pump, potentially increasing intracellular concentration of other drugs. | Guanidine derivatives have been studied as inhibitors of pumps like NorA in bacteria. | mdpi.com |

Subcellular Localization Studies of this compound

The specific subcellular location where a compound accumulates determines its biological activity. For this compound, its ultimate destination within the cell dictates its interaction with molecular targets. While direct visualization studies of this compound are not widely reported, its potential localization can be inferred from its known interactions and the localization of its targets.

Given that derivatives of guanidinobenzamide bind to cell surface receptors like MC4R and 5-HT₅, a primary site of action is the plasma membrane. google.comgoogle.com.gh Following cellular uptake, the compound may be distributed to various compartments. For example, studies on dendronized polymers functionalized with p-guanidinobenzamide for protein delivery show that these structures are internalized by cells, suggesting they are present within endosomal or cytosolic compartments. nih.gov

Furthermore, some guanidinium-containing compounds are known to interact with nucleic acids, which would imply localization within the nucleus or mitochondria, both of which contain DNA. scispace.comncats.io Studies of structurally related 4-aminoquinolines have demonstrated that they can accumulate in the mitochondria of parasites and host cells, leading to mitochondrial membrane depolarization and oxidative stress. nih.gov This suggests that the mitochondrial compartment could be a potential site of accumulation and action for this compound, depending on the cell type and metabolic state.

Table 3: Inferred Subcellular Localization and Sites of Action for this compound

| Subcellular Location | Rationale for Localization | Potential Effect | Reference |

|---|---|---|---|

| Plasma Membrane | Location of receptor targets such as MC4R and 5-HT₅. | Modulation of signal transduction pathways originating at the cell surface. | google.com, google.com.gh |

| Cytosol / Endosomes | Internalization via endocytosis is a common pathway for cationic molecules. | Serves as a transit compartment before reaching other organelles or being subject to efflux. | nih.gov, nih.gov |

| Mitochondria | Inferred from the action of related compounds (4-aminoquinolines) that cause mitochondrial dysfunction. | Potential disruption of mitochondrial membrane potential and induction of oxidative stress. | nih.gov |

| Nucleus | Potential for DNA binding, a characteristic of some guanidine-based compounds. | Interaction with nucleic acids; possible modulation of gene expression. | scispace.com |

Structure Activity Relationship Sar and Computational Investigations of 4 Guanidinobenzamide

Systematic Structure-Activity Relationship (SAR) Studies of 4-Guanidinobenzamide Analogues

SAR studies are a cornerstone of drug discovery, providing invaluable insights into how chemical modifications of a lead compound influence its biological activity. For this compound, these studies systematically explore the impact of altering different parts of the molecule, namely the benzamide (B126) ring and the guanidine (B92328) moiety.

Impact of Substituent Effects on the Benzamide Ring System

The benzamide ring of this compound serves as a scaffold that can be modified with various substituents to modulate the compound's physicochemical properties and biological activity. The nature, position, and size of these substituents can significantly influence factors such as binding affinity, selectivity, and pharmacokinetic profile.

Research on substituted benzamides has revealed that polar substituents on the benzamide ring, particularly at the para (4-) and meta (5-) positions, can play a critical role in mediating interactions with biological targets. nih.gov For instance, the introduction of hydrogen-bond donating or accepting groups can lead to enhanced binding affinity. nih.gov The electronic properties of the substituents are also a key determinant of activity. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing cation-π interactions with the target protein. Conversely, electron-withdrawing groups can decrease the basicity of the amide nitrogen, which may affect its hydrogen bonding capabilities.

The following table summarizes the general effects of substituents on the benzamide ring based on studies of related compounds:

| Substituent Position | Type of Substituent | Potential Impact on Activity |

| Para (4-) | Polar (e.g., -OH, -NH2) | Enhanced binding affinity through hydrogen bonding. |

| Meta (5-) | Polar (e.g., -Cl, -OCH3) | Can influence binding affinity and selectivity. |

| Ortho (2-) | Bulky groups | May introduce steric hindrance, potentially reducing activity. |

Influence of Guanidine Moiety Modifications on Biological Activity

The guanidine group is a key pharmacophoric feature of this compound, primarily due to its ability to exist in a protonated state at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with biological targets. Modifications to this moiety can have a profound impact on the compound's activity.

Studies on guanidine derivatives have shown that the degree of substitution on the guanidine nitrogen atoms is a critical factor. For example, in some contexts, unsubstituted or monosubstituted guanidines are more active than their di- or tri-substituted counterparts. nih.gov The introduction of alkyl groups on the guanidine can affect its basicity and steric profile, which in turn influences its binding interactions. nih.gov

Furthermore, rigidifying the guanidine moiety or replacing it with bioisosteres can also modulate biological activity. While the guanidine group is often considered optimal for strong binding, other functionalities may be tolerated, and in some cases, can lead to compounds with different selectivity profiles. sciety.org For instance, replacing the guanidine group with a piperidine (B6355638) ring has been shown to maintain robust binding affinity in some receptor systems. sciety.org

The table below outlines the influence of modifications to the guanidine moiety:

| Modification | Effect on Guanidine Moiety | Consequence for Biological Activity |

| N-alkylation | Alters basicity and introduces steric bulk. | Can decrease or in some cases increase activity depending on the target. nih.gov |

| Cyclization | Rigidifies the guanidine structure. | May enhance binding to specific targets by reducing conformational flexibility. |

| Bioisosteric replacement | Replaces the guanidine with another functional group (e.g., amidine, piperidine). sciety.org | Can alter the binding mode and selectivity profile. sciety.org |

Stereochemical Considerations in this compound Analogues

While specific studies on the stereochemistry of this compound analogues are not widely available, the principles of stereoisomerism are fundamental in medicinal chemistry. The introduction of chiral centers into this compound analogues can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities, potencies, and metabolic profiles.

Biological systems, being chiral themselves, often interact differently with stereoisomers. One enantiomer may bind to a receptor with high affinity, while the other may have significantly lower affinity or even interact with a different target altogether. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for understanding the precise structural requirements for activity and for developing safer and more effective drugs.

Pharmacophore Identification for this compound Derivatives

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a biological response. Identifying the pharmacophore for this compound derivatives is a key step in designing new analogues with improved properties.

Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

A cationic feature: Represented by the protonated guanidinium (B1211019) group, crucial for ionic interactions.

Hydrogen bond donors and acceptors: The guanidine group and the amide linkage provide multiple sites for hydrogen bonding.

An aromatic ring: The benzamide ring, which can participate in hydrophobic and aromatic interactions.

Computational pharmacophore modeling can be employed to refine this hypothesis. By aligning a set of active this compound analogues and identifying common chemical features, a 3D pharmacophore model can be generated. This model can then be used as a query in virtual screening campaigns to identify novel compounds with the desired biological activity from large chemical databases.

Computational Chemistry Approaches for this compound

Computational chemistry offers powerful tools to investigate the interactions of small molecules like this compound with their biological targets at an atomic level. These methods can provide insights that are often difficult to obtain through experimental techniques alone.

Molecular Docking Simulations with this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking simulations can be used to predict its binding mode within the active site of a target protein.

The process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and this compound are prepared. This includes adding hydrogen atoms, assigning appropriate charges, and defining the binding site on the receptor.

Conformational Sampling: The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the best score is predicted as the most likely binding mode.

The results of molecular docking can provide valuable information about the key interactions between this compound and its target, such as:

Hydrogen bonds: Identifying specific amino acid residues that form hydrogen bonds with the guanidine or amide groups.

Ionic interactions: Highlighting the role of the protonated guanidinium group in forming salt bridges with negatively charged residues.

Hydrophobic and aromatic interactions: Showing how the benzamide ring fits into hydrophobic pockets or engages in π-π stacking with aromatic residues.

This information can be used to rationalize the observed SAR data and to guide the design of new this compound analogues with improved binding affinities.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of interactions between this compound and its biological targets at an atomic level. These computational methods allow for the exploration of conformational changes, binding pathways, and the energetics of complex formation over time, complementing static structural data.

A significant body of MD simulation research has focused on the interaction of benzamidine (B55565), a close structural analog of this compound, with the serine protease trypsin. These studies serve as an excellent proxy for understanding the behavior of this compound in similar environments. For instance, extensive MD simulations have been used to reconstruct the complete binding process of benzamidine to trypsin. nih.gov These simulations revealed a complex binding mechanism involving multiple metastable intermediate states rather than a simple direct diffusion into the binding pocket. The ligand was observed to initially interact with the protein surface and then "roll" into the active site. nih.gov

Key interactions stabilizing the this compound-trypsin complex, inferred from simulations of analogous systems, include strong electrostatic interactions and hydrogen bonds. The positively charged guanidinium group of this compound is crucial for its binding affinity, forming a key salt bridge with the carboxylate side chain of Asp189 in the S1 specificity pocket of trypsin. researchgate.netplos.org Water molecules within the binding pocket have also been shown to play a critical role in mediating the interactions between the ligand and the protein. nih.gov

Enhanced sampling techniques in MD, such as accelerated MD (aMD) and metadynamics, have been employed to overcome the timescale limitations of conventional MD and explore larger conformational landscapes and rarer events like ligand binding and unbinding. nih.govlew.ro These methods have been instrumental in calculating binding free energies and dissecting the kinetic pathways of ligand association and dissociation. For the trypsin-benzamidine complex, the calculated standard free energy of binding (ΔG°) was found to be in close agreement with experimental values, demonstrating the predictive power of these simulation techniques. nih.govlew.ro

Table 1: Key Interacting Residues and Interaction Types in Trypsin-Benzamidine Complex from MD Simulations

| Interacting Residue | Interaction Type | Role in Binding |

| Asp189 | Salt Bridge, Hydrogen Bond | Primary determinant of specificity and affinity in the S1 pocket |

| Gly216 | Hydrogen Bond | Backbone interaction stabilizing the ligand |

| Ser190 | Hydrogen Bond | Side-chain interaction with the guanidinium group |

| Trp215 | Hydrophobic Interaction | Contributes to the stability of the complex |

| Gln192 | Hydrophobic Interaction | Shapes the binding pocket and interacts with the ligand |

Quantum Mechanical (QM) Calculations for this compound Electronic Properties

Quantum mechanical (QM) calculations are employed to investigate the electronic structure and properties of this compound with high accuracy. These methods, based on the principles of quantum mechanics, can elucidate properties such as charge distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity and intermolecular interactions.

Methods like Density Functional Theory (DFT) are commonly used to calculate the electron density distribution of molecules. tu-braunschweig.de For this compound, such calculations would reveal the localization of electron density and the partial charges on each atom. The guanidinium group is expected to have a significant positive charge, delocalized across the nitrogen atoms due to resonance, which is a key feature of its ability to act as a strong hydrogen bond donor and engage in electrostatic interactions. The benzamide portion, with its aromatic ring and carbonyl group, will exhibit a more complex distribution of electron density, influencing its stacking and hydrogen bonding capabilities.

Time-dependent DFT (TD-DFT) can be utilized to study the electronic excited states of this compound, providing insights into its spectroscopic properties, such as UV-Vis absorption spectra. nih.gov Understanding the nature of the electronic transitions can be valuable in developing assays or probes based on this scaffold.

QM calculations are also essential for parameterizing molecular mechanics force fields used in MD simulations. researchgate.net By calculating properties like bond stretching and angle bending force constants, and atomic charges at a high level of theory, more accurate and reliable MD simulations can be performed. The combination of QM and molecular mechanics (QM/MM) methods allows for the study of a small, critical region of a system (like the ligand and the active site) with high-accuracy QM, while the larger environment (the rest of the protein and solvent) is treated with computationally less expensive MM methods. This approach provides a balance between accuracy and computational feasibility for studying enzymatic reactions or detailed binding events.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Characteristic | Implication for Molecular Interactions |

| Partial Charge on Guanidinium Group | Highly Positive | Strong electrostatic interactions and hydrogen bond donation |

| Electron Density on Aromatic Ring | π-electron cloud | Potential for π-π stacking interactions with aromatic residues |

| Highest Occupied Molecular Orbital (HOMO) | Localized on the aromatic ring and amide | Site of potential oxidation |

| Lowest Unoccupied Molecular Orbital (LUMO) | Distributed across the guanidinium group | Site of potential reduction |

| Molecular Electrostatic Potential | Negative potential around the carbonyl oxygen | Hydrogen bond acceptor site |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogues, QSAR studies can identify the key physicochemical properties and structural features that govern their inhibitory potency against a particular target.

In a typical QSAR study, a set of this compound derivatives with known biological activities (e.g., IC50 values) is used. A variety of molecular descriptors are then calculated for each analogue. These descriptors can be categorized into different types, such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges). nih.gov

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model should not only have good statistical significance and a high correlation coefficient (r²) for the training set but also possess good predictive power for an external test set of compounds not used in model development. researchgate.net

For instance, a hypothetical QSAR model for a series of this compound analogues might reveal that increased hydrophobicity at a certain position on the phenyl ring and the presence of a hydrogen bond donor at another position are positively correlated with inhibitory activity. Such a model provides valuable insights into the structure-activity relationship and can guide the design of new, more potent analogues.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of the molecules. researchgate.netfrontiersin.org These methods generate contour maps that visualize the regions in space where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These maps are highly intuitive for medicinal chemists to guide structural modifications.

Table 3: Example of Descriptors and Their Potential Impact in a QSAR Model for this compound Analogues

| Descriptor Class | Example Descriptor | Potential Correlation with Activity | Rationale |

| Electronic | Partial charge on the guanidinium group | Positive | Enhanced electrostatic interaction with a negatively charged active site residue |

| Steric | Molar refractivity of a substituent | Negative | Steric hindrance in a confined binding pocket |

| Hydrophobic | LogP (Partition coefficient) | Positive | Improved membrane permeability or hydrophobic interactions in the active site |

| Topological | Wiener Index | Varies | Relates to molecular branching and compactness, which can influence binding |

De Novo Design Principles Informed by this compound Scaffold

The this compound scaffold serves as an excellent starting point for de novo drug design, a computational approach to generate novel molecular structures with desired biological activities. nih.govnih.gov This can be approached through two main strategies: scaffold hopping and fragment-based design.

In scaffold hopping, the core this compound structure is replaced with other chemical moieties that maintain the crucial pharmacophoric features, namely the cationic guanidinium group and the aromatic ring, in a similar spatial arrangement. This can lead to the discovery of novel intellectual property and compounds with improved properties such as solubility or metabolic stability.

Computational algorithms for de novo design can build molecules atom-by-atom or by combining a pre-defined set of molecular fragments within the constraints of a target's binding site. researchgate.net These algorithms are often coupled with scoring functions that estimate the binding affinity of the newly generated molecules. The this compound scaffold provides a validated starting point, ensuring that the designed molecules retain the key interactions necessary for activity while exploring new chemical space.

Table 4: De Novo Design Strategies Utilizing the this compound Scaffold

| Design Strategy | Principle | Example Application | Desired Outcome |

| Scaffold Hopping | Replace the benzamide core with a bioisostere | Substitute the phenyl ring with a different heterocyclic ring system | Novel chemotypes with potentially improved ADME properties |

| Fragment Growing | Start with the guanidinium fragment and computationally add atoms/groups | Extend from the guanidinium group to explore interactions in a neighboring pocket | Increased binding affinity and selectivity |

| Fragment Linking | Connect two independently identified fragments that bind to adjacent sites | Link the guanidinium fragment to another fragment binding in a nearby subsite | High-affinity ligands with optimized interactions across multiple pockets |

| Fragment Merging | Combine the structural features of this compound with another known inhibitor | Fuse the benzamide ring with a ring system from another inhibitor class | Hybrid molecules with potentially dual modes of action or enhanced potency |

Advanced Analytical Methodologies for 4 Guanidinobenzamide Research

Spectroscopic Techniques for 4-Guanidinobenzamide Characterization and Interaction Studies

Spectroscopic methods are indispensable for the detailed characterization of this compound and for investigating the dynamics of its binding to biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov In the context of this compound, NMR studies, including 1H and 13C NMR, provide direct insight into the compound's carbon skeleton and the spatial arrangement of its atoms. bhu.ac.in By analyzing chemical shifts and coupling constants, researchers can deduce the preferred conformation of this compound. researchgate.netnetlify.app

Furthermore, NMR is instrumental in studying binding interactions. When this compound binds to a target protein, changes in the NMR spectrum, such as shifts in the resonance peaks of the ligand or the protein, can be observed. nih.gov These changes provide information about the binding interface and the conformational changes that may occur upon complex formation. frontiersin.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between atoms of this compound and its binding partner, offering detailed structural information about the complex. chemrxiv.org

Table 1: Representative 1H NMR Chemical Shifts for Aromatic Protons in a Substituted Benzamide (B126) Derivative.

| Proton | Chemical Shift (ppm) |

| H-2, H-6 (ortho to C=O) | 7.8 - 8.2 |

| H-3, H-5 (meta to C=O) | 7.4 - 7.6 |

Mass Spectrometry (MS) Applications in Complex Biological Matrices

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of molecules in complex mixtures, such as biological samples. azolifesciences.comnih.gov For this compound research, MS is crucial for confirming the compound's molecular weight and for analyzing its presence in biological fluids like plasma or urine. rsc.orgresearchgate.net The technique involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). agnopharma.com

The fragmentation pattern of this compound in the mass spectrometer provides structural information, aiding in its unambiguous identification. researchgate.netresearchgate.netlibretexts.orglibretexts.org When coupled with separation techniques like liquid chromatography, MS (LC-MS) becomes a powerful tool for quantitative analysis in complex biological matrices. agnopharma.com This is particularly important in preclinical studies to understand the pharmacokinetic profile of the compound.

Table 2: Common Fragmentation Ions of a Benzamide Derivative in Mass Spectrometry.

| Fragment | Description |

| [M+H]+ | Protonated molecular ion |

| [M-NH2]+ | Loss of the amide group |

| [C7H5O]+ | Benzoyl cation |

Fluorescence Spectroscopy for Ligand-Target Binding Kinetics

Fluorescence spectroscopy is a sensitive technique used to study the binding of a ligand to a target molecule, often a protein. numberanalytics.comnih.gov This method can be employed to determine binding constants, stoichiometry, and the kinetics of the interaction. photophysics.comedinst.com The intrinsic fluorescence of proteins, typically from tryptophan residues, can be monitored. photophysics.com When this compound binds to a protein, it may cause a change in the local environment of these fluorescent residues, leading to a change in fluorescence intensity or wavelength, a phenomenon known as fluorescence quenching. nih.govmdpi.comrsc.orgresearchgate.netnih.gov

By titrating the protein with increasing concentrations of this compound and measuring the corresponding fluorescence changes, a binding curve can be generated. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be calculated. Time-resolved fluorescence measurements can further provide insights into the kinetics of the binding process, including the association (kon) and dissociation (koff) rate constants. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques that provide detailed quantitative information about molecular interactions. rpi.eduxantec.comnih.govlabmanager.combiorxiv.org

Surface Plasmon Resonance (SPR) is a label-free, real-time technique for measuring the kinetics and affinity of molecular interactions. unsw.edu.auharvard.edu In a typical SPR experiment involving this compound, a target protein is immobilized on a sensor surface. harvard.edu A solution containing this compound is then flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU). harvard.edunicoyalife.com From the resulting sensorgram, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be determined. affiniteinstruments.comsprpages.nl

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. labmanager.combiorxiv.org In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The heat change associated with each injection is measured, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can also be calculated, providing a complete thermodynamic profile of the binding process.

Table 3: Thermodynamic and Kinetic Parameters Obtainable from SPR and ITC.

| Parameter | Technique | Description |

| KD (Equilibrium Dissociation Constant) | SPR, ITC | Measure of binding affinity |

| ka (Association Rate Constant) | SPR | Rate of complex formation |

| kd (Dissociation Rate Constant) | SPR | Rate of complex decay |

| ΔH (Enthalpy Change) | ITC | Heat released or absorbed upon binding |

| n (Stoichiometry) | ITC | Molar ratio of ligand to protein in the complex |

Chromatographic Techniques for this compound Quantification in Biological Research

Chromatographic methods are essential for the separation and quantification of this compound from complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Preclinical Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in biological matrices such as plasma, urine, and tissue homogenates. agnopharma.comagilexbiolabs.comthermofisher.comchromatographyonline.comnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. agnopharma.com

In a typical LC-MS/MS method, the biological sample undergoes a preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances. The extracted sample is then injected into the LC system, where this compound is separated from other components on a chromatographic column. pharmanueva.comnih.gov The eluent from the column is then introduced into the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for this compound, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification. pharmanueva.com

Method validation is a critical aspect of LC-MS/MS analysis in preclinical research, ensuring the reliability of the data. nih.govresearchgate.netresolian.com Key validation parameters include linearity, accuracy, precision, selectivity, and stability. resolian.com

Table 4: Key Validation Parameters for an LC-MS/MS Bioanalytical Method.

| Parameter | Acceptance Criteria (Typical) |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment in Research Materials

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and stability of this compound in research materials. mtoz-biolabs.comlcms.cz This method is adept at separating, identifying, and quantifying components in a mixture, making it indispensable for ensuring the quality of drug substances and products. lcms.czjapsonline.com

A typical HPLC system for analyzing this compound would involve a stationary phase, such as a C18 column, and a mobile phase, which is a solvent mixture that carries the sample through the column. nih.govmdpi.com The separation of this compound from its impurities and degradation products is achieved based on their differential partitioning between the stationary and mobile phases. mtoz-biolabs.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. mtoz-biolabs.com

For purity assessment, a stability-indicating HPLC method is developed. chromatographyonline.com This involves subjecting the this compound research material to stress conditions such as hydrolysis, oxidation, heat, and light to intentionally induce degradation. japsonline.comnih.gov The HPLC method must then be able to resolve the intact this compound peak from all potential degradation product peaks. chromatographyonline.comchromatographyonline.com The use of a photodiode array (PDA) detector is common as it can provide spectral information across a range of wavelengths, which helps in assessing peak purity. sepscience.commeasurlabs.com If the spectra across a chromatographic peak are consistent, it suggests the peak is pure. However, co-eluting impurities with similar spectral properties can sometimes lead to false negatives. chromatographyonline.com For more definitive purity assessment, liquid chromatography-mass spectrometry (LC-MS) can be used, which distinguishes compounds based on their mass-to-charge ratio. sepscience.com

The stability of this compound in research materials is evaluated by analyzing samples at various time points under specific storage conditions. chromatographyonline.com The concentration of this compound is monitored, and the formation of any degradation products is quantified. japsonline.com This data is crucial for determining the shelf-life and appropriate storage conditions for the research material. The results are often presented in a table summarizing the degradation under different stress conditions.

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Table 2: Illustrative Stability Data for this compound under Stress Conditions

| Stress Condition | Duration | This compound Assay (%) | Total Impurities (%) |

| Acid Hydrolysis (0.1 N HCl) | 24 hours | 92.5 | 7.5 |

| Base Hydrolysis (0.1 N NaOH) | 24 hours | 88.2 | 11.8 |

| Oxidative (3% H₂O₂) | 24 hours | 95.1 | 4.9 |

| Thermal (80°C) | 48 hours | 98.6 | 1.4 |

| Photolytic (UV light) | 72 hours | 99.1 | 0.9 |

Electrochemical and Biosensor Applications for this compound Detection

Electrochemical methods and biosensors offer promising avenues for the rapid and sensitive detection of this compound. These techniques are based on converting a biological or chemical recognition event into a measurable electrical signal. nih.govnih.gov

Electrochemical Sensors: These sensors typically involve modifying an electrode surface with a material that facilitates the electrochemical oxidation or reduction of the target analyte. up.ac.za For the detection of this compound, a glassy carbon electrode (GCE) could be modified with nanomaterials like graphene oxide or metallic nanoparticles to enhance its catalytic activity and sensitivity. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to investigate the electrochemical behavior of the analyte and for its quantification. mdpi.commdpi.com The sensor's performance is optimized by studying parameters like pH and accumulation time. mdpi.com A well-designed electrochemical sensor can offer a wide linear detection range and a low limit of detection (LOD). mdpi.comnih.gov

Biosensors: Biosensors integrate a biological recognition element, such as an enzyme, antibody, or nucleic acid, with a transducer to provide a highly specific and sensitive detection system. nih.govbmglabtech.com For this compound, a potential biosensor could be developed based on the inhibition of a specific enzyme by the compound. The degree of enzyme inhibition would be proportional to the concentration of this compound and could be measured electrochemically. researchgate.net Another approach could involve the use of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. An aptamer with high affinity and specificity for this compound could be immobilized on an electrode surface to create a highly selective biosensor. nih.gov

The development of these sensors often involves a multi-step process, from the synthesis and characterization of the sensing materials to the optimization of the detection conditions and validation with real samples. mdpi.comnih.gov

Table 3: Comparison of Potential Electrochemical and Biosensor Platforms for this compound Detection

| Sensor Type | Recognition Element | Transduction Method | Potential Advantages |

| Electrochemical Sensor | Modified Electrode Surface (e.g., Nanomaterials) | Voltammetry, Amperometry | High sensitivity, wide linear range, cost-effective. mdpi.comnih.gov |

| Enzyme-Based Biosensor | Enzyme inhibited by this compound | Electrochemical | High specificity, potential for real-time monitoring. |

| Aptamer-Based Biosensor | This compound-specific aptamer | Electrochemical, Optical | High selectivity and affinity, ease of synthesis and modification. nih.gov |

Microscopy-Based Techniques for Subcellular Localization of this compound

Microscopy-based techniques are powerful tools for visualizing the distribution of molecules within cells, providing crucial insights into their mechanism of action. frontiersin.orgkjmr.com.pk To study the subcellular localization of this compound, fluorescence microscopy is the most common approach. kjmr.com.pkfrontiersin.org This requires labeling the compound with a fluorescent probe, or using a fluorescently-tagged antibody that specifically binds to it.

The process typically involves introducing the fluorescently labeled this compound to living or fixed cells. frontiersin.orgnih.gov Advanced microscopy techniques, such as confocal laser scanning microscopy (CLSM) or light-sheet fluorescence microscopy (LSFM), can then be used to obtain high-resolution, three-dimensional images of the cells. frontiersin.org These techniques minimize out-of-focus light, resulting in sharper images and allowing for the precise localization of the fluorescent signal within different cellular compartments, such as the nucleus, mitochondria, or lysosomes. frontiersin.orgfrontiersin.org

The choice of fluorescent probe is critical and should possess properties like high quantum yield, photostability, and low cytotoxicity. frontiersin.org Near-infrared (NIR) fluorescent probes are often preferred for in vivo imaging due to their deeper tissue penetration and reduced background fluorescence. mdpi.com The development of reaction-based probes that exhibit a fluorescent response upon specific interaction with a target can enhance the selectivity of detection. nih.gov

The analysis of the microscopy images often involves co-localization studies, where the cells are also stained with fluorescent markers specific to certain organelles. kjmr.com.pkfrontiersin.org By overlaying the images from the this compound probe and the organelle markers, one can determine the specific subcellular structures where the compound accumulates. frontiersin.org Image analysis software can be used to quantify the degree of co-localization.

Table 4: Overview of Microscopy Techniques for Subcellular Localization Studies

| Technique | Principle | Key Advantages for this compound Localization |

| Confocal Laser Scanning Microscopy (CLSM) | Uses a pinhole to reject out-of-focus light, enabling optical sectioning. | High resolution, excellent optical sectioning, 3D imaging capabilities. frontiersin.org |

| Light-Sheet Fluorescence Microscopy (LSFM) | Illuminates a thin plane of the sample, reducing phototoxicity and photobleaching. | Ideal for long-term imaging of living cells and tissues with minimal damage. frontiersin.org |

| Stimulated Raman Scattering (SRS) Microscopy | A label-free imaging technique based on vibrational spectroscopy. | Allows for imaging of molecules without the need for fluorescent labels, avoiding potential artifacts from labeling. mdpi.com |

| Fluorescence Resonance Energy Transfer (FRET) | Measures the energy transfer between two fluorophores in close proximity. | Can be used to study the interaction of this compound with specific cellular proteins in real-time. mdpi.com |

Preclinical Pharmacokinetics and Metabolism of 4 Guanidinobenzamide

Absorption and Distribution Mechanisms in In Vitro and In Vivo Preclinical Models

The absorption and distribution of a drug candidate are fundamental aspects of its pharmacokinetic profile, determining its concentration and duration of action in various parts of the body. nih.gov These characteristics are typically evaluated using a combination of in vitro and in vivo models during preclinical development. frontiersin.org

Membrane Permeability Studies of 4-Guanidinobenzamide

Specific experimental data on the membrane permeability of this compound is not available in the reviewed literature.

Membrane permeability is a critical factor for oral drug absorption and is commonly assessed using in vitro models like the Caco-2 cell permeability assay. medtechbcn.comevotec.com This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. medtechbcn.comresearchgate.net The rate at which a compound moves from the apical (luminal) side to the basolateral (blood) side provides an apparent permeability coefficient (Papp). bioivt.com A bidirectional assay, measuring transport in both directions (A-B and B-A), can also determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.commedtechbcn.com An efflux ratio greater than two typically indicates active efflux. evotec.com For compounds affected by active transport, intrinsic permeability can be estimated by using a cocktail of chemical inhibitors against major efflux transporters. nih.gov

Tissue Distribution Profiles in Animal Models

Detailed in vivo tissue distribution studies specifically for this compound have not been identified in the public domain.

Preclinical tissue distribution studies are essential for understanding where a compound accumulates in the body after administration. frontiersin.orgnih.gov These studies are typically conducted in animal models, such as rats or mice. frontiersin.orgfrontiersin.org Following intravenous or oral administration of the compound, various organs and tissues (e.g., liver, kidney, heart, lung, spleen, brain) are collected at different time points. frontiersin.orgfrontiersin.org The concentration of the compound in each tissue is then quantified, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org The results reveal the extent and rate of distribution to different tissues, identify potential target organs for efficacy or toxicity, and determine if the compound can accumulate in specific sites. frontiersin.orgpsu.edu

Blood-Brain Barrier Penetration Studies (Preclinical)

While specific studies on this compound's ability to cross the blood-brain barrier (BBB) are not available, research on similar compounds provides some insight. The BBB is a highly selective barrier that restricts the passage of most drugs from the bloodstream into the central nervous system (CNS). medtechbcn.com